molecular formula C12H14N2O2 B13723284 (1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol

(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B13723284
M. Wt: 218.25 g/mol
InChI Key: GUYFQKJVKVGZKY-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Benzimidazole derivatives are known for their broad spectrum of biological activities, making this compound a candidate for further investigation.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Benzimidazole derivatives are found in various drugs used to treat infections, inflammation, and other medical conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. Benzimidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: A similar compound with a methyl group instead of a cyclopropyl group.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A related compound with a phenyl group.

Uniqueness

(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both cyclopropyl and methoxy groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(1-cyclopropyl-6-methoxybenzimidazol-2-yl)methanol

InChI

InChI=1S/C12H14N2O2/c1-16-9-4-5-10-11(6-9)14(8-2-3-8)12(7-15)13-10/h4-6,8,15H,2-3,7H2,1H3

InChI Key

GUYFQKJVKVGZKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2C3CC3)CO

Origin of Product

United States

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